9-Undecynoic acid methyl ester
Description
Contextualization within the Alkynoic Acid Ester and Fatty Acid Ester Classifications
To understand 9-undecynoic acid methyl ester, it is essential to first define the broader chemical classes to which it belongs.
Fatty Acid Esters: These are a type of ester resulting from the chemical combination of a fatty acid with an alcohol. cymitquimica.com Fatty acids themselves are typically aliphatic carboxylic acids with a chain of four or more carbons, which can be saturated or unsaturated. sielc.com In nature, fatty acids are major components of lipids, which constitute the bulk of animal fats and vegetable oils. cymitquimica.comsielc.com Fatty acid methyl esters (FAMEs) are a common subclass where the alcohol is methanol (B129727). sielc.com
Alkynoic Acid Esters: This class of compounds is characterized by the presence of a carbon-carbon triple bond (an alkyne) within the carbon chain of a carboxylic acid ester. The term "alkynoic" specifically denotes the presence of this alkyne functionality.
This compound fits securely within both classifications. It is derived from 9-undecynoic acid, a fatty acid, and is esterified with a methyl group, making it a fatty acid methyl ester. Simultaneously, the presence of a terminal triple bond at the ninth carbon position firmly categorizes it as a terminal alkynoic acid ester.
Fundamental Significance of Alkyne Functionality in Organic Synthesis and Biochemistry
The alkyne functional group, a carbon-carbon triple bond, is a cornerstone of modern organic chemistry due to its unique structure and high reactivity. nih.govontosight.ailgcstandards.com This reactivity stems from the presence of two π-bonds, which are weaker and more accessible to reacting species than the central σ-bond. nih.govvulcanchem.com This configuration results in a linear geometry of the four atoms involved (C-C≡C-C), with a bond angle of 180°. nih.govepa.gov
Key aspects of the alkyne group's significance include:
Versatility in Synthesis: Alkynes are exceptionally versatile building blocks in organic synthesis. ontosight.aivulcanchem.com They can undergo a wide array of chemical transformations, including addition reactions (like hydration and halogenation), cycloadditions, and metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. vulcanchem.comchemeo.com
Acidity of Terminal Alkynes: Alkynes with the triple bond at the end of a carbon chain are known as terminal alkynes and possess a weakly acidic proton. ontosight.ailgcstandards.com This acidity allows for the formation of acetylide anions, which are powerful nucleophiles used to create new carbon-carbon bonds—a critical process in building more complex molecules from simpler precursors. clearsynth.com
Bio-orthogonal Reactivity: The alkyne group is relatively rare in biological systems. nih.gov This characteristic makes it an ideal "bio-orthogonal" handle. It can participate in specific, high-yielding reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), inside a complex biological environment without interfering with native biochemical processes. nih.gov
Role in Biochemistry and Bioactive Molecules: While less common than other functional groups in nature, alkynes are found in some natural products and are used to create bioactive molecules for research. lgcstandards.comepa.gov The inclusion of an alkyne can significantly influence a molecule's biological activity, and they are found in various drugs. epa.gov
Rationale for Academic Inquiry into this compound and its Analogues
The primary academic interest in this compound and similar terminal alkyne-containing fatty acids lies in their application as chemical probes and tracers to study lipid metabolism. Fatty acids are fundamental building blocks for numerous lipids and are central to cellular energy production through a process called β-oxidation.
Studying the intricate pathways of how cells absorb, modify, and break down fatty acids is crucial for understanding health and disease. The development of "clickable" lipid tracers, such as this compound, has become a powerful tool for this purpose. Researchers can introduce these alkyne-tagged fatty acids to cells or organisms. Because of the bio-orthogonal nature of the alkyne tag, scientists can later use click chemistry to attach a fluorescent dye or another reporter molecule. This allows for the sensitive and specific detection and visualization of how the fatty acid has been incorporated into more complex lipids or broken down into smaller units.
This technique provides a detailed, real-time view of lipid trafficking and metabolism at the molecular level, offering insights that are difficult to obtain with other methods. Therefore, the rationale for studying this compound is not necessarily for its direct application but for its use as a sophisticated tool to unravel the complex network of lipid metabolism.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | methyl undec-9-ynoate |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 18937-76-3 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, limited solubility in water |
Data sourced from multiple references. nih.govchemeo.com
Structure
3D Structure
Properties
IUPAC Name |
methyl undec-9-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHKSZKHOFXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 9 Undecynoic Acid Methyl Ester
De Novo Synthesis of the Undecynoic Acid Backbone
The creation of the fundamental undecynoic acid structure, characterized by an eleven-carbon chain with a terminal alkyne, can be achieved through de novo synthesis, which involves building the molecule from simpler precursors.
Strategies for Terminal Alkyne Formation in Fatty Acid Chains
The introduction of a terminal alkyne into a fatty acid chain is a key synthetic challenge. In nature, this is accomplished by a specific class of enzymes. Acetylenases, a unique family of membrane-bound desaturases, catalyze the formation of alkyne functionalities. nih.gov These enzymes utilize a di-iron active site to abstract hydrogen atoms from a carbon-carbon single bond in a stepwise manner, first creating an olefinic intermediate and then the final alkyne. nih.govacs.org
One such characterized pathway involves the JamABC enzyme system. nih.govescholarship.org In this system, a fatty acid is activated and loaded onto an acyl carrier protein (ACP), JamC. The membrane-bound desaturase/acetylenase, JamB, then acts on this ACP-bound substrate to introduce the terminal alkyne. escholarship.orgresearchgate.net A similar system, TtuABC, has been identified and shown to be efficient in forming terminal alkynes on C10 fatty acyl substrates. nih.govacs.orgnih.gov TtuB, a bifunctional desaturase/acetylenase, catalyzes two sequential oxygen-dependent dehydrogenation reactions to produce the alkyne. nih.govacs.org These enzymatic systems represent a powerful tool for the de novo biosynthesis of terminal alkyne-containing fatty acids. nih.gov
Conversion of Olefinic Precursors to Alkynoic Acid Moieties
A common chemical strategy to introduce an alkyne functionality involves the conversion of an olefinic precursor, such as a terminal alkene. A well-established method is the bromination-dehydrobromination sequence. nih.govresearchgate.net This process first involves the addition of bromine across the double bond of an unsaturated fatty acid. The subsequent elimination of two equivalents of hydrogen bromide, typically using a strong base, results in the formation of the alkyne. researchgate.net
This approach has been successfully applied to various fatty acids and oils to increase their degree of unsaturation. researchgate.netresearchgate.net For instance, research on the functionalization of saturated oils has utilized radical bromination followed by dehydrobromination with an alcoholic base to create unsaturation. researchgate.net Similarly, a methylene-interrupted C18 keto-acetylenic fatty ester was synthesized from methyl ricinoleate (B1264116) through a bromination-dehydrobromination sequence followed by oxidation. nih.gov This demonstrates the utility of this method in converting more readily available unsaturated fatty acids into valuable alkynoic acid derivatives.
Esterification Protocols for Methyl Ester Formation
Once the undecynoic acid backbone is synthesized, the carboxylic acid must be converted to its methyl ester.
Catalytic Esterification of Undecynoic Acids
The esterification of undecynoic acid to its methyl ester can be achieved through several catalytic methods. A straightforward approach is the Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov This method has been used to produce methyl undec-10-enoate (B1210307) in quantitative yield. nih.gov
Alternative non-catalytic methods have also been explored. For instance, the esterification of 10-undecenoic acid with methanol has been studied under near-critical and supercritical conditions. rsc.orgresearchgate.net At elevated temperatures (523–673 K) and pressures (20 MPa), conversions greater than 90% can be achieved within an hour without the need for an external catalyst. rsc.org
Enzymatic catalysis offers a milder and often more selective alternative. Lipases are commonly employed for the esterification of fatty acids. Studies have shown that lipases from various sources can catalyze the esterification of acetylenic fatty acids, although the reaction rates may be slower compared to their olefinic counterparts. nih.gov For example, 10-undecynoic acid showed the highest conversion rate among several acetylenic fatty acids when esterified with n-butanol using a panel of different lipases. nih.gov The choice of lipase (B570770) is crucial, as some show poor catalytic behavior while others, like Novozyme 435 (from Candida antarctica), are more effective. nih.gov
Chemo-Enzymatic Synthesis Approaches for Alkynoic Acid Esters
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. frontiersin.orgmdpi.comnih.gov
Utilization of Enzymatic Acetylenase Activity in Alkyne Biosynthesis
The discovery and characterization of acetylenase enzymes opens up possibilities for chemo-enzymatic routes to alkynoic acid esters. nih.gov As previously mentioned, acetylenases like JamB and TtuB are responsible for alkyne biosynthesis in some bacteria. nih.govacs.org These enzymes are part of a pathway that activates a fatty acid, loads it onto a carrier protein, and then performs sequential dehydrogenations to form a terminal alkyne. nih.govnih.gov
A chemo-enzymatic strategy could involve the enzymatic synthesis of the terminal alkyne-containing fatty acid using a whole-cell or isolated enzyme system. For example, an engineered E. coli strain expressing the ttuABC gene cluster could be used to produce 9-decynoic acid from decanoic acid. nih.gov The resulting alkynoic acid can then be isolated and subjected to chemical esterification as described in section 2.2.1 to yield the final methyl ester product. This approach leverages the high selectivity of the acetylenase enzyme for terminal alkyne formation while using robust chemical methods for the final esterification step. mdpi.comnih.gov This integration of biocatalysis and chemical synthesis provides a powerful platform for producing complex molecules like 9-undecynoic acid methyl ester. frontiersin.org
Interactive Data Table: Comparison of Esterification Methods
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Sulfuric Acid | Refluxing Methanol nih.gov | High yield, simple procedure | Harsh acidic conditions |
| Supercritical Methanol | None | High Temp (523-673K), High Pressure (20MPa) rsc.org | No catalyst needed, fast reaction | Requires specialized equipment |
| Lipase Catalysis | Novozyme 435 | Mild temperature, organic solvent nih.gov | High selectivity, mild conditions | Slower reaction rates, enzyme cost |
Stereoselective Hydroxylation and Subsequent Transformations for Alkynoic Derivatives
The introduction of a hydroxyl group in a stereoselective manner into the backbone of this compound represents a significant synthetic advancement, opening pathways to a variety of valuable chiral alkynoic derivatives. This section explores advanced methodologies for this hydroxylation and the subsequent chemical modifications of the resulting hydroxy ester.
A particularly promising approach for the stereoselective hydroxylation of long-chain unsaturated fatty acid esters involves biocatalysis. While direct enzymatic hydroxylation of this compound is an area of ongoing research, analogous transformations on structurally similar molecules provide a strong basis for its feasibility. For instance, cytochrome P450 enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of hydrocarbon C-H bonds. nih.gov
Research on the related compound, 10-undecenoic acid, has demonstrated successful stereoselective allylic hydroxylation using a light-driven P450 BM3 biocatalyst. This reaction exclusively targets the allylic position, yielding the corresponding (R)-9-hydroxy-10-undecenoic acid. Given the substrate similarity, it is plausible that a similar enzymatic system could be adapted for the propargylic hydroxylation of this compound to produce a chiral hydroxy-alkynoic ester.
Following the introduction of a hydroxyl group, the resulting chiral β-hydroxy alkynoic ester can undergo a variety of subsequent transformations to generate a diverse array of alkynoic derivatives. These transformations are crucial for expanding the molecular diversity and potential applications of compounds derived from this compound.
One notable transformation is the enzymatic deracemization of a racemic propargylic alcohol. A two-step enzymatic cascade can be employed, starting with the oxidation of the racemic alcohol to the corresponding ketone by a peroxygenase, followed by an enantioselective reduction using an alcohol dehydrogenase to yield the desired enantiomerically pure alcohol. acs.org This method allows for the theoretical complete conversion of a racemic mixture into a single enantiomer.
Another significant transformation is the trans-selective reduction of γ-hydroxy-α,β-alkynoic esters to the corresponding γ-hydroxy-α,β-alkenoic esters. This can be achieved with high stereoselectivity using reducing agents such as sodium borohydride. organic-chemistry.org The resulting γ-hydroxy-α,β-alkenoic esters are valuable intermediates in the synthesis of various natural products. organic-chemistry.org
The table below summarizes the potential transformations of a hydroxylated derivative of this compound, with illustrative data based on analogous reactions reported in the literature.
Table 1: Potential Subsequent Transformations of Hydroxylated this compound Derivatives
| Transformation | Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Enzymatic Deracemization | Peroxygenase / (R)- or (S)-Alcohol Dehydrogenase | Enantiomerically Pure Propargylic Alcohol | 70-99 | >99 | acs.org |
| Trans-selective Reduction | Sodium Borohydride | γ-Hydroxy-α,β-alkenoic Ester | High | N/A | organic-chemistry.org |
Further transformations of the hydroxylated alkynoic ester can include cycloisomerization reactions. For instance, β-hydroxy-γ-alkynoic acids can undergo copper-catalyzed cyclization to form enol-lactones, which are important structural motifs in many natural products. mdpi.com
The development of these stereoselective hydroxylation and subsequent transformation methodologies significantly enhances the synthetic utility of this compound, providing access to a range of complex and valuable chiral molecules.
Mechanistic Studies and Chemical Transformations of 9 Undecynoic Acid Methyl Ester
Catalytic Functionalization of the Alkyne Group
The presence of a terminal alkyne in 9-undecynoic acid methyl ester provides a reactive site for a variety of catalytic functionalization reactions. These transformations are pivotal in constructing more complex molecular architectures.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium, are instrumental in catalyzing a range of coupling reactions at the alkyne terminus. eie.grnih.gov These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-catalyzed cyclization reactions, for instance, have been investigated to create cyclic structures. iupac.org While specific examples detailing the palladium-catalyzed cyclization of this compound itself are not prevalent in the provided search results, the general mechanism involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack from another part of the molecule to form a ring. iupac.org Such reactions are known to be sensitive to reaction conditions, including the choice of ligands and solvents, which can influence the regioselectivity and yield of the cyclized product. iupac.org
| Catalyst System | Reactant(s) | Product(s) | Key Findings |
| Palladium(II) chloride/Copper(I) iodide | Terminal alkynes, Aryl halides | Aryl-substituted alkynes | Efficient C-C bond formation under mild conditions. |
| Gold-based catalysts | Alkynes, Arenes | Arylalkenes | Gold catalysts can exhibit high activity and selectivity in hydroarylation reactions. beilstein-journals.org |
| Ruthenium-based catalysts | Unsaturated fatty acid esters, Ethylene | Shorter-chain esters and alkenes | Effective for metathesis reactions, leading to chain cleavage. ifpenergiesnouvelles.fr |
This table summarizes general findings for transition metal-catalyzed reactions of alkynes, providing a framework for understanding potential transformations of this compound.
Decarboxylative Reactions of Alkynoic Acids and Derivatives
Decarboxylative reactions offer a pathway to introduce new functionalities by removing the carboxyl group or its ester derivative. While direct decarboxylation of this compound is not extensively documented in the provided results, related transformations of alkynoic acids provide mechanistic insights. These reactions often proceed through the formation of a metal-alkynoate complex, followed by the expulsion of carbon dioxide to generate a metal-alkynyl intermediate, which can then participate in further coupling reactions.
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond of this compound is susceptible to both electrophilic and nucleophilic attacks.
Electrophilic additions typically involve the attack of an electrophile on the electron-rich alkyne, leading to the formation of a vinyl cation intermediate. This intermediate can then be trapped by a nucleophile. A common example is hydration, which can be catalyzed by mercury(II) salts or gold catalysts, to form ketones. ub.edu Gold catalysis, in particular, has emerged as a powerful tool for activating alkynes towards nucleophilic attack under mild conditions. nih.gov
Nucleophilic additions involve the attack of a nucleophile on one of the alkyne carbons. cymitquimica.com This can be facilitated by the polarization of the alkyne bond. For instance, the Michael addition of nucleophiles to α,β-alkynoic esters is a well-established method for carbon-carbon and carbon-heteroatom bond formation.
| Reaction Type | Reagents | Product Type | Mechanistic Feature |
| Electrophilic Addition (Hydration) | H₂O, H⁺ (or metal catalyst) | Ketone | Formation of a vinyl cation or metal-activated alkyne. |
| Nucleophilic Addition | Nucleophiles (e.g., amines, thiols) | Substituted alkenes | Attack of the nucleophile on the alkyne carbon. cymitquimica.com |
| Halogenation | X₂ (X = Cl, Br, I) | Dihaloalkenes | Formation of a halonium ion intermediate. |
This table illustrates common addition reactions applicable to the alkyne group of this compound.
Cascade and Tandem Reaction Sequences Involving Alkynoic Esters
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials. wikipedia.org
Alkynoic esters like 9-undecenoic acid methyl ester can be valuable substrates in such sequences. For example, a cascade reaction could be initiated by the functionalization of the alkyne, which then sets the stage for a subsequent intramolecular cyclization or another intermolecular reaction. While specific cascade reactions starting from this compound are not detailed in the search results, the principles of cascade design are well-established. For instance, a gold-catalyzed reaction could simultaneously activate the alkyne for nucleophilic attack and generate a reactive intermediate that undergoes further transformation in the same pot. nih.gov
Functional Group Interconversions on the Alkynoic Ester Backbone
Beyond the reactivity of the alkyne, the backbone of this compound can undergo various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. vanderbilt.edu
Derivatization at Remote Positions
The long aliphatic chain of this compound provides sites for functionalization at positions remote from the ester and alkyne groups.
Hydroxylation at specific positions along the carbon chain can be achieved using biocatalysts like cytochrome P450 enzymes. nih.gov These enzymes can exhibit remarkable regio- and stereoselectivity, offering a green alternative to traditional chemical methods. nih.gov For instance, studies on similar fatty acids have shown that P450 enzymes can be engineered to favor hydroxylation at specific omega positions. nih.gov
Epoxidation of a double bond is another important transformation. While this compound contains a triple bond, related unsaturated fatty acid methyl esters are readily epoxidized. ocl-journal.orgmdpi.com Chemo-enzymatic methods, utilizing an immobilized lipase (B570770) to generate a peracid in situ, have proven effective for this purpose. ocl-journal.org This transformation introduces a reactive epoxide ring onto the carbon chain, which can be further opened by various nucleophiles to create a range of functionalized products. ocl-journal.orgontosight.ai
| Transformation | Reagents/Catalyst | Product Feature | Significance |
| Hydroxylation | Cytochrome P450 enzymes | Hydroxyl group at a specific position | Introduces a site for further functionalization, potential for chiral synthesis. nih.govnih.gov |
| Epoxidation | Peracids (e.g., m-CPBA), Chemo-enzymatic methods | Epoxide ring | A versatile intermediate for ring-opening reactions. ocl-journal.orgmdpi.com |
This table highlights key derivatization reactions that can be applied to the backbone of long-chain fatty acid esters.
Ene-yne Cross-Metathesis for Fatty Diene Synthesis
Ene-yne cross-metathesis (EYCM) has emerged as a potent strategy for the synthesis of conjugated 1,3-dienes, which are valuable building blocks in organic chemistry. nih.govorganic-chemistry.org This transformation involves the catalytic reaction between an alkene (the "ene") and an alkyne (the "yne") to form a new diene structure. In the context of fatty acid derivatives, this compound serves as a key alkyne component for producing long-chain conjugated dienoic esters.
Research has shown that the direct cross-metathesis of internal olefins, which are characteristic of many common unsaturated fatty esters like methyl oleate (B1233923), with alkynes is generally inefficient. nih.gov To overcome this limitation, a more effective, sequential one-pot methodology has been developed. This process involves two distinct catalytic steps:
Ethenolysis of a Fatty Ester : The process begins with the ethenolysis of a long-chain unsaturated fatty ester, such as methyl oleate. This reaction, typically catalyzed by a first-generation Hoveyda-Grubbs catalyst, cleaves the internal double bond of the fatty ester in the presence of ethylene. nih.govscielo.br The ethenolysis of methyl oleate yields a mixture of terminal olefins, primarily 1-decene (B1663960) and methyl 9-decenoate. d-nb.infopsu.edu This initial step is crucial as it generates the terminal alkene necessary for the subsequent cross-metathesis reaction. scielo.br
Cross-Metathesis with this compound : Following the ethenolysis, a second-generation Grubbs catalyst is introduced into the same reaction vessel. nih.gov This catalyst facilitates the ene-yne cross-metathesis between the newly formed terminal alkenes (1-decene and/or methyl 9-decenoate) and this compound. nih.govorganic-chemistry.org
This sequential approach allows for the efficient conversion of renewable fatty esters into valuable conjugated dienes. nih.gov The reaction is often performed in environmentally preferable solvents, such as dimethyl carbonate (DMC). nih.gov A significant challenge in this process is the potential for the self-metathesis of the terminal alkene partner, which can compete with the desired ene-yne coupling. nih.gov To favor the cross-metathesis pathway, reaction conditions, including the ratio of reactants, are carefully controlled. nih.gov The resulting products are long-chain fatty diene esters, which possess a conjugated double bond system amenable to further chemical transformations.
The table below outlines the general parameters for this sequential catalytic transformation.
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Class |
| 1 (Ethenolysis) | Methyl Oleate | Ethylene | First-Generation Hoveyda-Grubbs Catalyst | Dimethyl Carbonate (DMC) | Terminal Alkenes (e.g., 1-decene, Methyl 9-decenoate) |
| 2 (EYCM) | Terminal Alkene (from Step 1) | This compound | Second-Generation Grubbs Catalyst | Dimethyl Carbonate (DMC) | Conjugated Fatty Diene Ester |
Biosynthetic Pathways and Metabolic Intermediacy of Alkynoic Acids
Elucidation of Enzymatic Alkyne Biosynthesis Mechanisms in Biological Systems
The introduction of a carbon-carbon triple bond (alkyne) into a fatty acid chain is a remarkable enzymatic feat. This transformation is primarily carried out by a specialized class of enzymes known as acetylenases, which are often bifunctional, also possessing desaturase activity.
The prevailing mechanism for terminal alkyne formation involves a carrier protein-dependent pathway. nih.gov In this process, a fatty acid is first activated and loaded onto an acyl carrier protein (ACP). nih.gov Subsequently, a desaturase/acetylenase enzyme catalyzes two sequential rounds of oxygen-dependent dehydrogenation to first form a double bond (alkene) and then a triple bond (alkyne). nih.gov
A well-studied example is the biosynthesis of crepenynic acid from linoleic acid by the enzyme Crep1 in Crepis alpina. nih.gov This enzyme, a type of fatty acid desaturase (FAD), converts the existing Δ12 double bond of linoleic acid into a triple bond. nih.gov While the precise crystal structure of a membrane-bound acetylenase is yet to be determined, it is understood that these are non-heme diiron enzymes. The reaction is believed to proceed through a diiron-dependent mechanism, analogous to the formation of double bonds by desaturases. nih.gov
Another elucidated pathway involves a different strategy for generating a terminal alkyne. In Streptomyces cattleya, the biosynthesis of the terminal alkyne amino acid L-propargylglycine begins with the halogenation of L-lysine. springernature.com An iron-radical mediated desaturation is not used; instead, an acetylenase (BesB) catalyzes the elimination of a chloride ion from a 4-Cl-L-allylglycine intermediate to form the terminal alkyne. springernature.com This highlights that nature has evolved multiple distinct strategies for the enzymatic synthesis of the alkyne functionality. springernature.com
Role of Alkynoic Acids in Natural Product Biosynthesis
Alkynoic acids are pivotal intermediates in the biosynthesis of a wide array of natural products, particularly polyacetylenes, which often exhibit significant biological activities. Acetylenic fatty acids such as crepenynic acid, stearolic acid, and tariric acid serve as common precursors for these metabolites in plants, fungi, and marine organisms. nih.gov
The terminal alkyne group is a particularly valuable functional handle in biosynthesis and synthetic biology. nih.gov It allows for further chemical modifications, such as through "click" chemistry (Cu(I)-catalyzed azide–alkyne cycloaddition), enabling the creation of complex molecules for drug discovery and chemical biology applications. nih.gov
While direct evidence for 9-undecynoic acid methyl ester as a specific precursor in a major natural product pathway is not extensively documented in the provided context, its structural analog, 10-undecenoic acid, is recognized as a useful synthon. The enzymatic hydroxylation of 10-undecenoic acid produces (R)-9-hydroxy-10-undecenoic acid, a valuable building block for synthesizing various natural products. nih.gov The bifunctional nature of undecenoic acid and its derivatives, possessing both a reactive terminal functional group and a lipophilic chain, makes them potent bioactive compounds and versatile starting materials for derivatization. nih.gov
Metabolic Pathways Involving Alkynoic Acid Esters
Once formed, alkynoic acid esters can undergo various metabolic transformations. A significant pathway involves oxidation by cytochrome P450 (CYP) enzymes. The oxidation of carbon-carbon triple bonds by these enzymes typically produces highly reactive ketene (B1206846) intermediates. nih.gov These ketenes can then be hydrolyzed to carboxylic acid derivatives or react with cellular nucleophiles, leading to the formation of protein adducts. nih.gov
Notably, terminal alkynoic acids like 10-undecynoic acid (10-UDYA) and 11-dodecynoic acid (11-DDYA) are known to be mechanism-based inactivators, or "suicide substrates," for specific cytochrome P450 enzymes that hydroxylate fatty acids. nih.gov This inactivation occurs without a general loss of spectrally observable P450, indicating a highly specific interaction with the target enzyme's active site. nih.gov The specificity of this inhibition is dependent on the chain length and the position of the alkyne.
Another metabolic route for fatty acid esters involves their incorporation into more complex lipids. For instance, 10-undecenoic acid methyl ester can be derivatized through a thiol–ene reaction followed by amidation with phenolic acids to create lipoconjugates. nih.govresearchgate.net Such pathways demonstrate how the cell can modify these esters to produce a diverse range of functional molecules. Additionally, undecanoic acid methyl ester has been identified as a metabolite in fungi like Talaromyces pinophilus and bacteria such as Photorhabdus sp., where it is associated with antimicrobial properties. researchgate.netmdpi.com
Characterization of Acetylenase Enzymes and Their Substrate Specificity
The functionality of acetylenase enzymes is defined by their substrate specificity, which dictates the types of fatty acids they can modify. unacademy.com Characterization studies have revealed that this specificity can be quite stringent.
A key example is the TtuB enzyme from the bacterium Teredinibacter turnerae T7901. TtuB is a bifunctional desaturase/acetylenase that displays strict substrate specificity for C10 fatty acyl moieties. nih.gov In a system where the acyl-CoA ligase homolog (TtuA) could activate and load a range of medium-chain fatty acids (C8-C12) onto the carrier protein (TtuC), the subsequent modification by TtuB was highly selective for the 10-carbon substrate. nih.gov This ensures the specific production of a terminal alkyne on a C10 chain. nih.gov
The substrate specificity of these enzymes is a critical feature for their potential use as biocatalysts in synthetic biology. frontiersin.org The ability to control the chain length of the resulting alkynoic acid is determined by the enzyme's inherent preference. frontiersin.org Studies on acetyl-CoA synthetases (ACSs), which are related in that they process carboxylic acids, show that active site residues, such as a key tryptophan, can physically limit the size of the substrate-binding pocket, thereby ensuring exquisite specificity for smaller substrates like acetate (B1210297) over longer-chain acids. nih.gov This principle of steric hindrance within the active site is a common mechanism for determining substrate specificity in enzymes. unacademy.comnih.gov
Table 1: Substrate Specificity of JamA Homologs (Acyl-CoA Ligases) in Alkyne Biosynthesis Pathways
| Enzyme | Fatty Acid Substrate (Chain Length) | Relative Activity (%) |
| TtuA | C8 | ~75 |
| C10 | 100 | |
| C12 | ~60 | |
| JamA | C10 | ~80 |
| C12 | 100 | |
| C14 | ~90 | |
| C16 | ~40 | |
| CteA | C12 | ~60 |
| C14 | 100 | |
| C16 | ~90 | |
| Data derived from in vitro biochemical characterization showing the preferred fatty acid chain lengths for activation and loading by different acyl-CoA ligase homologs. The highest conversion for each enzyme is set to 100%. Adapted from Zhu et al., 2020. nih.gov |
Rational Design and Synthesis of Novel Derivatives and Analogues of 9 Undecynoic Acid Methyl Ester
Strategies for Structural Diversification through Chemical Modification
The inherent reactivity of the alkyne and ester moieties in 9-undecynoic acid methyl ester provides a versatile platform for a wide range of chemical transformations. These modifications are pivotal in generating a library of novel compounds with tailored properties.
Synthesis of Polyhydroxylated Alkynoic Esters (e.g., methyl 8,11-dihydroxy-9-undecynoate)
The introduction of hydroxyl groups into the carbon chain of alkynoic esters can significantly alter their polarity and potential for biological interactions. The synthesis of polyhydroxylated derivatives, such as methyl 8,11-dihydroxy-9-undecynoate, can be approached through several synthetic strategies. One common method involves the stereoselective dihydroxylation of a corresponding alkene precursor. This process can be achieved using reagents like osmium tetroxide or potassium permanganate, which typically result in syn-dihydroxylation. youtube.com For instance, the conversion of an alkene to a 1,2-diol is a well-established stereospecific reaction. youtube.com
Alternatively, a method for the conversion of γ-hydroxy-α,β-acetylenic esters to γ-hydroxy-α,β-alkenoic esters highlights the potential for transformations at positions adjacent to the alkyne. organic-chemistry.org While not a direct hydroxylation of the alkyne, this demonstrates the feasibility of introducing hydroxyl groups into the carbon backbone. A more direct, albeit challenging, approach would involve the catalytic hydroxylation of the alkyne itself or the adjacent methylene (B1212753) groups. Research into the catalyst-free α-alkylation-α-hydroxylation of oxindoles with alcohols suggests that direct hydroxylation adjacent to activating groups is achievable under certain conditions. nih.gov
A plausible, though not explicitly documented, synthetic route to methyl 8,11-dihydroxy-9-undecynoate could involve the selective oxidation of the methylene carbons at the C-8 and C-11 positions. Enzymatic approaches, such as those using linoleate (B1235992) diol synthases, have been shown to produce 8,11-dihydroxy fatty acids from corresponding unsaturated fatty acid precursors. nih.gov These biocatalytic methods offer high regio- and stereoselectivity.
Table 1: Comparison of Dihydroxylation Methods
| Method | Reagents | Stereochemistry | Key Features |
| Osmium Tetroxide Dihydroxylation | OsO₄, NMO | syn-addition | High yields, but OsO₄ is toxic and expensive. Often used in catalytic amounts. youtube.com |
| Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | syn-addition | Less expensive than osmium tetroxide, but can lead to over-oxidation. youtube.com |
| Enzymatic Dihydroxylation | Linoleate Diol Synthase | Stereospecific | High selectivity under mild conditions. nih.gov |
Exploration of Isomeric and Stereoisomeric Forms
The spatial arrangement of atoms in a molecule can have a profound impact on its chemical and biological properties. The exploration of isomeric and stereoisomeric forms of derivatives of this compound is a key strategy for developing novel compounds. The triple bond of the undecynoic acid methyl ester can be selectively reduced to either a (Z)- or (E)-alkene, which can then undergo further stereoselective reactions.
The semi-hydrogenation of alkynes to alkenes can be achieved with high stereoselectivity using various catalysts. nih.gov For example, Lindlar's catalyst is commonly used for the syn-addition of hydrogen, leading to the formation of a (Z)-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the anti-addition of hydrogen, yielding an (E)-alkene. youtube.com
Once these isomeric alkenes are formed, they can be subjected to stereoselective reactions such as dihydroxylation or epoxidation to generate a diverse array of stereoisomers. For example, syn-dihydroxylation of a (Z)-alkene will produce a different diastereomer than the same reaction on an (E)-alkene. youtube.com Furthermore, the development of methods for the stereospecific and regioselective synthesis of E-allylic alcohols through the reductive cross-coupling of terminal alkynes demonstrates the high level of control that can be achieved in these transformations. acs.org
Development of Hybrid Molecular Architectures
The creation of hybrid molecules by combining this compound or its derivatives with other molecular scaffolds is a powerful strategy for generating novel compounds with multifunctional properties.
Incorporation into Complex Macrocyclic Frameworks (e.g., tetrapyrroles related to Vitamin B12)
The terminal alkyne group of this compound is an ideal functional handle for incorporation into larger, more complex structures through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This approach allows for the covalent linkage of the fatty acid ester to other molecules, including complex macrocyclic frameworks like tetrapyrroles.
Tetrapyrroles are a class of compounds that includes hemes, chlorophylls, and vitamin B12 (cobalamin). acs.org The biosynthesis of vitamin B12 involves a complex pathway to construct the corrin (B1236194) macrocycle. youtube.com Recent research has focused on the synthesis of vitamin B12 derivatives that are tailored for conjugation with other molecules. nih.gov Specifically, vitamin B12 derivatives possessing a photolabile linker suitable for conjugation with alkynes have been developed. nih.gov This opens the door for the incorporation of alkyne-bearing molecules like this compound into these biologically significant macrocycles. Such hybrid molecules could be designed for targeted delivery or to modulate the properties of the tetrapyrrole core.
Conjugation with Other Organic Scaffolds
The versatility of this compound allows for its conjugation with a wide variety of other organic scaffolds, leading to the creation of novel hybrid molecules. A prominent example is the synthesis of lipoconjugates of phenolic acids. nih.gov In a reported synthesis, the terminal double bond of methyl 10-undecenoate (a close isomer) was functionalized via a thiol-ene reaction, and the resulting amine was then amidated with various phenolic acids like caffeic acid and ferulic acid. nih.gov This strategy can be readily adapted to this compound, utilizing the reactivity of the alkyne for initial functionalization.
Another approach involves the synthesis of hybrid molecules with amino acids. researchgate.net For instance, methyl undecenoate can be epoxidized and then the epoxy ring opened by the amino group of various amino acid esters. researchgate.net This creates a covalent link between the fatty acid chain and the amino acid, resulting in a new class of hybrid molecules. The resulting hydroxyl group can be further functionalized, for example, by sulfation. researchgate.net
The conjugation of this compound with scaffolds like acridines has also been explored in the context of creating photoactive precursors for the release of active molecules. nih.gov These examples underscore the broad potential of using this alkynoic acid ester as a building block for the development of diverse and functional hybrid molecular architectures.
Advanced Applications in Chemical Synthesis and Materials Science
Utility as Key Building Blocks for Complex Organic Synthesis
9-Undecynoic acid methyl ester serves as a pivotal building block in the construction of more complex organic molecules. The terminal alkyne group provides a reactive site for a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions. cymitquimica.com This reactivity allows for the strategic introduction of new functional groups and the extension of the carbon skeleton.
The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other derivatives, offering another handle for chemical modification. For instance, the related compound, methyl 10-undecenoate, is used to synthesize lipoconjugates of phenolic acids through a series of reactions including methylation and amidation. nih.govresearchgate.net The bifunctionality of molecules like this compound is prized for creating novel bioactive compounds and functional derivatives. nih.gov
Table 1: Key Reactions Involving the Functional Groups of this compound
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Terminal Alkyne | Cycloaddition | Heterocyclic compounds |
| Nucleophilic Addition | Functionalized alkenes, ketones | |
| Coupling Reactions (e.g., Sonogashira) | Extended conjugated systems | |
| Methyl Ester | Hydrolysis | 9-Undecynoic acid |
| Transesterification | Other alkyl esters |
Precursors for Polymer Chemistry and Advanced Materials
The long aliphatic chain of this compound makes it an interesting candidate for polymer applications. As a derivative of undecylenic acid, which is recognized as a tunable bio-based synthon, it provides a foundation for creating various monomers suitable for polymerization. researchgate.net
This compound and its isomer, methyl 10-undecenoate, are valuable precursors for synthesizing monomers that can be integrated into polymer backbones. A common strategy involves the metathesis reaction. For example, self-metathesis of methyl 10-undecenoate can produce dimethyl (E)-icos-10-enedioate, a C20 α,ω-diester, which is a key monomer for producing long-chain unsaturated polyamides. d-nb.info Similarly, long-chain symmetrically unsaturated α,ω-dicarboxylic acid methyl esters (C18, C20, C26) have been synthesized through the catalytic metathetical condensation of fatty acid methyl esters like 10-undecenoic acid methyl ester. researchgate.net These resulting diesters can then undergo polycondensation with diols to form polyesters. researchgate.net
Furthermore, the terminal double bond in the related methyl 10-undecenoate allows for its use in creating functionalized monomers through reactions like thiol-ene additions. researchgate.net This approach enables the synthesis of monomers with additional reactive groups, which can be used for further polymer modification or crosslinking. kit.edu
The incorporation of long-chain fatty acid derivatives like this compound into polymers allows for the design of materials with tunable properties. The flexible aliphatic chain can impart lower glass transition temperatures and increased flexibility to the polymer backbone. rsc.org For instance, polyesters derived from monomers based on 10-undecenoic acid and sugars exhibit low glass transition temperatures, ranging from -28 to -8 °C. rsc.org
By combining these flexible segments with rigid structures, such as those derived from sugars or aromatic compounds, it is possible to create polymers with a wide range of thermal and mechanical properties. rsc.orgtum.de For example, the synthesis of polyamides from C19 and C23 α,ω-diacids and α,ω-diamines, obtained from unsaturated fatty acid esters, results in materials with specific melting points. d-nb.info This ability to tailor polymer properties is crucial for developing specialty polymers for advanced applications, including engineering plastics and thermoplastic elastomers. researchgate.netd-nb.infotum.de
Table 2: Examples of Polymers Derived from Undecenoic Acid Esters and their Properties
| Monomer Source | Polymer Type | Key Properties |
|---|---|---|
| 10-Undecenoic acid, D-xylose, D-mannose | Polyester | High thermal stability (up to 355 °C), low glass transition temperatures (−28 to −8 °C). rsc.org |
| Dimethyl (E)-icos-10-enedioate (from methyl-10-undecenoate) | Polyamide | Defined melting points. d-nb.info |
Role in the Development of Fine Chemicals from Renewable Oleochemicals
This compound is a key player in the development of fine chemicals from renewable oleochemicals. It is derived from 10-undecenoic acid, which is produced on an industrial scale by the thermal cleavage of ricinoleic acid from castor oil. researchgate.netuni-oldenburg.de This makes it a bio-based platform chemical, offering a sustainable alternative to petroleum-derived feedstocks. uni-oldenburg.dersc.org
The transformation of natural oils and fats into valuable organic intermediates is a cornerstone of modern green chemistry. Fatty acid methyl esters (FAMEs), including this compound, are central to this effort, providing pathways to surfactants, polymers, and other specialty chemicals. grandviewresearch.com Olefin metathesis, in particular, has proven to be a powerful tool for converting these renewable materials into bifunctional monomers for the polymer industry. researchgate.netrsc.org For example, the cross-metathesis of methyl oleate (B1233923) with eugenol (B1671780) (from clove oil) produces multifunctional products, demonstrating the potential to create complex chemical structures from various bio-sources. acs.org The use of this compound and related compounds exemplifies the shift towards a bio-based economy, where renewable resources are efficiently converted into high-value fine chemicals. acs.org
Sophisticated Analytical and Spectroscopic Characterization in Research
High-Performance Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purification of 9-undecynoic acid methyl ester from reaction mixtures or natural sources. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose.
Development of Reverse Phase HPLC Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis and purification of fatty acid methyl esters (FAMEs), including this compound. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For FAMEs, C18 columns are commonly employed. scielo.brnih.gov
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention of a compound in RP-HPLC is influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is critical for achieving optimal separation. sielc.comsielc.com For instance, a method for analyzing 9-undecenoic acid, methyl ester uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead of phosphoric acid. sielc.comsielc.com
The development of an RP-HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve the desired resolution and analysis time. scielo.brresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, or gradient elution, where the composition is changed over time, can be used. scielo.br For complex mixtures, gradient elution is often preferred to separate compounds with a wide range of polarities.
Table 1: Example of RP-HPLC Conditions for Fatty Acid Methyl Ester Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Acetone mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | Typically 1 mL/min |
| Detection | UV (at 205 nm) or Mass Spectrometry (MS) |
| Temperature | Controlled, e.g., 40 °C |
This table presents typical starting conditions for the RP-HPLC analysis of FAMEs. Actual conditions need to be optimized for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters. nih.gov It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases, which is influenced by their boiling points and affinities for the stationary phase.
For FAME analysis, a common procedure involves the transesterification of fatty acids or lipids into their more volatile methyl esters prior to GC-MS analysis. acs.org This derivatization step is often necessary because fatty acids themselves can be difficult to analyze directly by GC due to their polarity and high boiling points. shimadzu.com
Once the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for each compound. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information that aids in the identification of the compound. chemguide.co.uk By comparing the obtained mass spectrum with libraries of known spectra, the identity of this compound can be confirmed. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: A proton NMR spectrum of this compound would show distinct signals for the different types of protons present in the molecule. For instance, the terminal alkyne proton would appear as a characteristic signal, typically a triplet, at around 2.4 ppm. researchgate.net The protons of the methyl ester group would give a singlet at approximately 3.67 ppm. oc-praktikum.de The various methylene (B1212753) groups along the carbon chain would appear as a complex multiplet in the upfield region of the spectrum. beilstein-journals.org The integration of these signals provides the relative number of protons of each type.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group would be observed in the downfield region, typically around 174 ppm. beilstein-journals.org The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts. The methyl carbon of the ester group and the various methylene carbons of the alkyl chain would appear at distinct upfield positions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C≡CH | ~1.9 | ~68 |
| -C≡CH | - | ~84 |
| -CH₂-C≡C- | ~2.2 | ~18 |
| -COOCH₃ | ~3.7 | ~51 |
| -C=O | - | ~174 |
| Alkyl Chain (-CH₂-) | ~1.3 - 1.6 | ~25 - 34 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. The data for the related compound methyl undecanoate is provided for comparison. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. vulcanchem.com In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.29 g/mol ).
The fragmentation pattern provides a unique fingerprint of the molecule. For esters, characteristic fragmentation pathways include the loss of the alkoxy group (-OCH₃), leading to a peak at M-31, and a McLafferty rearrangement if a γ-hydrogen is present. libretexts.orgmiamioh.edu The presence of the alkyne group will also influence the fragmentation, leading to specific cleavage patterns that can be used to confirm the position of the triple bond. nih.gov Analysis of these fragment ions allows for the reconstruction of the molecule's structure. chemguide.co.uk For instance, a common fragment for methyl esters is the [COOCH₃]⁺ ion at m/z 59. acdlabs.com
Emerging Research Frontiers and Future Perspectives
Exploration of Undiscovered Reactivity of the Alkyne Moiety
The terminal alkyne group is a gateway to a vast landscape of chemical transformations. While classical alkyne chemistry is well-established, future research is focused on harnessing its full potential through modern synthetic methodologies to create novel polymers and complex molecules.
One of the most promising areas is the application of thiol-yne "click" chemistry . This reaction is celebrated for its high efficiency, atom economy, and mild reaction conditions. mdpi.com The sequential addition of thiols across the triple bond allows for the creation of multifunctional monomers. For instance, research on similar alkyne-derivatized fatty acids has demonstrated their use in synthesizing bio-based polyols, which are key precursors for polyurethanes (PUs). researchgate.net The reaction of an alkyne-functionalized fatty acid derivative with a thiol-containing diol can produce novel polyols, which are then polymerized to create PUs with tailored properties for applications ranging from coatings to medical devices. researchgate.nettechscience.cningentaconnect.comtechscience.com The future in this area lies in exploring a wider range of thiol partners to create a diverse library of functional polymers derived from 9-undecynoic acid methyl ester.
Cycloaddition reactions represent another major frontier. The alkyne can participate as a dienophile or dipolarophile in reactions like the Diels-Alder or azide-alkyne cycloadditions. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, provides regiospecific access to 1,5-disubstituted triazoles, which are valuable linkers in medicinal chemistry and materials science. chalmers.se This contrasts with the more common copper-catalyzed reaction (CuAAC) which yields 1,4-isomers. nih.gov Exploring these cycloadditions with this compound could lead to the development of novel surfactants, liquid crystals, and functionalized polymers with unique architectures.
Further research is also directed towards other atom-economical additions and polymerizations. The development of new catalysts will enable unprecedented control over the reactivity of the alkyne, leading to the synthesis of advanced materials from this renewable building block. mdpi.com
Table 1: Emerging Reactions of the Alkyne Moiety
| Reaction Type | Description | Potential Products/Applications | Key Research Findings |
|---|---|---|---|
| Thiol-Yne Reaction | Highly efficient and atom-economical "click" reaction involving the addition of thiols across the alkyne triple bond. mdpi.com | Bio-based polyols, polyurethanes, crosslinked polymer networks, functional coatings. researchgate.nettechscience.cn | Can be used to synthesize thiol-reactive linear polyurethanes from fatty acid derivatives. techscience.cningentaconnect.comtechscience.com |
| Azide-Alkyne Cycloaddition | Formation of stable triazole rings, often catalyzed by copper (CuAAC) or ruthenium (RuAAC). chalmers.senih.gov | Pharmaceutical intermediates, functional polymers, peptide mimics, bioconjugation. chalmers.se | RuAAC offers complementary regioselectivity (1,5-disubstituted triazoles) to the standard CuAAC (1,4-disubstituted). chalmers.se |
| [2+2] Cycloaddition | Photochemical reaction used to create cyclobutane (B1203170) rings, enabling crosslinking in polymers. mdpi.com | Recyclable and reshapeable crosslinked materials. | Can be used to cure materials, with the potential for partial reversal of crosslinks using a different wavelength of light. mdpi.com |
Sustainable Synthesis and Green Chemistry Innovations in Production
The production of this compound is intrinsically linked to green chemistry, as its primary precursor, 10-undecenoic acid, is derived from the pyrolysis of castor oil, a renewable feedstock. ieabioenergy.comrsc.org Future research aims to enhance the sustainability of its entire life cycle, from synthesis to application, by innovating production processes to be more efficient and environmentally benign.
A key strategy involves the use of olefin metathesis . This powerful catalytic reaction can transform common unsaturated fatty acids into more valuable chemicals. ias.ac.in For example, cross-metathesis of fatty acid methyl esters with small olefins can yield shorter-chain functionalized esters, providing a versatile route to various platform chemicals. rsc.orgmdpi.com Self-metathesis of 10-undecenoic acid derivatives is an established route to produce long-chain diacids, which are important monomers for polyesters and polyamides. rsc.orgrsc.org Innovations in metathesis catalysis, such as the development of more robust and selective catalysts, are crucial for making these processes economically viable on an industrial scale. nih.gov
Another area of intense research is the development of greener esterification and transesterification methods . Traditional chemical catalysis often requires harsh conditions and can lead to waste. Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a solvent-free alternative for producing fatty acid methyl esters (biodiesel) with high yields. frontiersin.orgnih.gov Furthermore, the use of simple, recyclable, and non-toxic catalysts, such as zinc(II)-based systems, for direct esterification presents a significant improvement over conventional methods. acs.org
The overarching goal is to integrate the 12 Principles of Green Chemistry into the production of this compound and its derivatives, focusing on renewable feedstocks, atom economy, and energy efficiency. researchgate.net
Computational Chemistry for Reaction Pathway Prediction and Molecular Design
Computational chemistry has become an indispensable tool for accelerating chemical research and development. By using theoretical models, chemists can predict reaction outcomes, understand complex mechanisms, and design new molecules and catalysts without the need for extensive, time-consuming, and resource-intensive laboratory experiments.
For this compound, Density Functional Theory (DFT) is being applied to elucidate the mechanisms of key reactions involving its alkyne group. For instance, computational studies on the thiol-yne reaction have provided deep insights into the reaction kinetics, the influence of different chemical structures on reactivity, and the factors controlling stereoselectivity. acs.orgnih.govresearchgate.net These models can predict activation energies and the stability of reaction intermediates, helping researchers to select the optimal conditions and catalysts to favor a desired product. rsc.orgrsc.org
Similarly, DFT calculations are crucial in the field of olefin metathesis . They are used to assess the performance of new catalyst designs, predicting their activity and stereoselectivity. nih.govacs.org By modeling the entire catalytic cycle, researchers can understand how ligands influence the catalyst's behavior and rationally design next-generation catalysts with enhanced performance for converting bio-based feedstocks. acs.orgmagtech.com.cn
Looking forward, computational tools will be used not only to predict reactivity but also for the de novo design of novel derivatives of this compound. By simulating the properties of hypothetical molecules, researchers can identify promising candidates for new polymers, surfactants, or biologically active compounds, thereby guiding synthetic efforts toward the most promising targets.
Table 2: Application of Computational Chemistry in Related Research
| Computational Method | Area of Application | Research Objective | Key Insights Gained |
|---|---|---|---|
| Density Functional Theory (DFT) | Thiol-Yne Reactions | Investigate reaction mechanisms, kinetics, and stereoselectivity. acs.orgnih.govresearchgate.net | Identified that radical stability and intramolecular interactions are key factors determining reaction rates and product diastereoselectivity. acs.orgnih.gov |
| Density Functional Theory (DFT) | Olefin Metathesis | Assess the performance and selectivity of new ruthenium-based catalysts. nih.govacs.org | Predicts catalytic cycle energy barriers and helps understand how ligand structure controls Z-selectivity in alkene formation. nih.govacs.org |
| Molecular Dynamics (MD) | Protein-Ligand Binding | Model the interaction of functionalized fatty acids with biological targets. chemrxiv.org | Provides insights into how molecules bind to proteins, aiding in the design of probes and potential therapeutics. chemrxiv.org |
Interdisciplinary Research with Biotechnology for Enhanced Production and Derivatization
The convergence of chemistry and biotechnology offers powerful new strategies for both the synthesis and functionalization of this compound. This interdisciplinary approach leverages the high selectivity of biological systems to create valuable chemicals in a sustainable manner.
Enhanced Production through microbial engineering is a key long-term goal. While 9-undecynoic acid is currently sourced from castor oil, there is growing interest in engineering microorganisms like E. coli or yeast to produce specialty fatty acids de novo from simple feedstocks like glucose. nih.govfrontiersin.org Research has focused on identifying and engineering key enzymes in fatty acid synthesis (FAS) pathways to produce novel, functionalized molecules. nih.gov Although the direct microbial synthesis of 9-undecynoic acid is still a future prospect, the foundational work in producing other functionalized fatty acids paves the way. researchgate.net
Enzymatic Derivatization represents a more immediate opportunity. Enzymes offer unparalleled selectivity under mild conditions, avoiding the need for protecting groups and reducing waste.
Lipases can be used for highly selective esterification or transesterification reactions, providing a green alternative to chemical catalysts. researchgate.net
Monooxygenases , such as those from the P450 family, can introduce hydroxyl groups at specific positions on the fatty acid chain, creating valuable chiral building blocks. researchgate.net
Lipoxygenases and cyclooxygenases can oxidize alkyne-containing fatty acids to produce a range of hydroxylated metabolites, demonstrating that the alkyne group is compatible with these enzymatic systems. acs.org
Furthermore, alkyne-functionalized lipids, including those structurally similar to 9-undecynoic acid, are being developed as powerful chemical probes to study lipid metabolism in living systems. nih.govfrontiersin.orgnih.govnih.gov These probes can be fed to cells and subsequently detected using "click" chemistry, allowing researchers to track their metabolic fate and visualize their incorporation into complex lipids and lipid-modified proteins. acs.orgresearchgate.net This interdisciplinary approach not only provides fundamental biological insights but can also inspire the design of new biologically active molecules based on the 9-undecynoic acid scaffold.
Q & A
Q. What are the standard methods for synthesizing 9-undecynoic acid methyl ester, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves esterification of 9-undecynoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization can utilize Design of Experiments (DoE) to vary temperature (105–115°C), reaction time (3–6 hours), and catalyst concentration. For example, kinetic models (e.g., second-order rate equations) can predict yield trends, with validation through experimental data comparisons .
- Key Parameters : Monitor reaction progress via GC-MS or HPLC to quantify intermediates and final product purity. Adjust pH to neutralize excess acid post-reaction to improve ester recovery .
Q. How is this compound analyzed for purity and structural confirmation?
- Analytical Techniques :
- GC-MS : Use polar capillary columns (e.g., SP™-2560) for resolving cis/trans isomers. Compare retention times and mass spectra with reference standards (e.g., methyl palmitoleate or methyl oleate) .
- NMR : Confirm ester functional groups via H NMR (methoxy signal at δ 3.6–3.7 ppm) and C NMR (carbonyl at ~170 ppm) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Stability Factors : Store in inert atmospheres (N) at –20°C to prevent oxidation of the alkyne group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the ester into carboxylic acids or peroxides .
- Decomposition Products : Monitor via FTIR for carbonyl oxidation (broad ~3200 cm O-H stretch) or GC for volatile byproducts .
Advanced Research Questions
Q. How can kinetic modeling resolve discrepancies between experimental and theoretical yields in this compound synthesis?
- Case Study : At 105°C, experimental yields (43–70%) deviated from model predictions (e.g., 21–57% for intermediate X9). Adjust activation energies or diffusion coefficients in Arrhenius-based models to account for side reactions (e.g., hydrolysis or isomerization) .
- Validation : Use nonlinear regression to refine rate constants and validate with time-resolved GC data .
Q. What strategies improve separation of this compound from co-eluting isomers in complex mixtures?
- Chromatographic Optimization :
- GC : Employ cyanosilicone columns (e.g., Omegawax®) with temperature programming (e.g., 50°C to 250°C at 4°C/min) to resolve C18:1 isomers .
- LC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for polar derivatives .
Q. How does the alkyne group in this compound influence its biological activity compared to saturated analogs?
- Experimental Design : Compare antimicrobial efficacy (e.g., MIC assays) against Gram-positive/negative bacteria. The alkyne moiety may enhance membrane disruption via hydrophobic interactions, as observed in structurally similar esters (e.g., methyl palmitoleate) .
- Mechanistic Studies : Use fluorescence microscopy to track ester localization in bacterial membranes .
Q. What thermodynamic data are critical for predicting reaction pathways involving this compound?
- Key Parameters : Enthalpy of hydrogenation (ΔrH° ≈ –122.6 kJ/mol for analogous esters) and combustion (ΔcH°liquid ≈ –10,000 kJ/mol) inform stability and reactivity. Use differential scanning calorimetry (DSC) to measure phase transitions .
Methodological Notes
- Contradictions : highlights deviations between experimental and modeled yields, emphasizing the need for iterative model refinement.
- Safety : Classified as a skin/eye irritant (H315/H319). Use fume hoods and PPE during synthesis .
- Data Gaps : Limited thermochemical data specific to this compound necessitate extrapolation from analogous C18:1 esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
